molecular formula C10H12O2S B13151841 Benzene,1-ethenyl-4-(ethylsulfonyl)-

Benzene,1-ethenyl-4-(ethylsulfonyl)-

Cat. No.: B13151841
M. Wt: 196.27 g/mol
InChI Key: CJOMULSUEGMAMZ-UHFFFAOYSA-N
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Description

Benzene,1-ethenyl-4-(ethylsulfonyl)- is a substituted benzene derivative featuring two key functional groups: an ethenyl (vinyl) group at position 1 and an ethylsulfonyl group (-SO₂C₂H₅) at position 2. This compound is structurally related to sulfone-containing aromatic molecules, which are often used in pharmaceuticals, agrochemicals, and polymer synthesis .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-ethenyl-4-ethylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-3-9-5-7-10(8-6-9)13(11,12)4-2/h3,5-8H,1,4H2,2H3

InChI Key

CJOMULSUEGMAMZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-ethenyl-4-(ethylsulfonyl)- typically involves the sulfonation of 4-vinylbenzene (styrene) with ethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Benzene,1-ethenyl-4-(ethylsulfonyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-ethenyl-4-(ethylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene,1-ethenyl-4-(ethylsulfonyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene,1-ethenyl-4-(ethylsulfonyl)- involves its interaction with molecular targets through its functional groups. The ethenyl group can undergo polymerization reactions, while the ethylsulfonyl group can participate in nucleophilic and electrophilic interactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Features/Applications Reference
Benzene,1-ethenyl-4-(ethylsulfonyl)- C₁₀H₁₂O₂S Ethenyl (1), Ethylsulfonyl (4) Potential monomer for sulfone polymers
1-(Ethylsulfonyl)-4-methylbenzene C₉H₁₂O₂S Ethylsulfonyl (1), Methyl (4) Intermediate in organic synthesis
Benzene,1-methyl-4-[(phenylethynyl)sulfonyl]- C₁₅H₁₂O₂S Methyl (1), Phenylethynylsulfonyl (4) Conjugated system for optoelectronics
Benzene,1-(ethenylsulfonyl)-4-(methylsulfonyl)- C₁₀H₁₀O₄S₂ Ethenylsulfonyl (1), Methylsulfonyl (4) Dual sulfonyl groups; high polarity
4-(Ethylsulfonyl)benzeneboronic acid C₈H₁₁BO₄S Ethylsulfonyl (4), Boronic acid (1) Suzuki coupling reagent
Benzene,1-bromo-4-[2-(methylsulfonyl)ethenyl]- C₉H₉BrO₂S Bromo (1), Methylsulfonylethenyl (4) Halogenated analog for cross-coupling

Key Observations:

Functional Group Diversity: Ethylsulfonyl vs. Ethenyl vs. Phenylethynyl: The ethenyl group in the target compound offers simpler polymerization pathways, while phenylethynyl groups (C≡C-Ph) enable extended π-conjugation for electronic applications .

Reactivity and Applications: Polymer Synthesis: The ethenyl group in Benzene,1-ethenyl-4-(ethylsulfonyl)- suggests utility as a monomer in sulfone-containing polymers, similar to styrene derivatives . Pharmaceutical Intermediates: Ethylsulfonyl-substituted benzenes are precursors to sulfonamides, a class of antimicrobial agents . Cross-Coupling Reactions: Brominated analogs (e.g., Benzene,1-bromo-4-[2-(methylsulfonyl)ethenyl]-) facilitate Suzuki-Miyaura couplings for biaryl synthesis .

Electronic Effects :

  • Sulfonyl groups deactivate the benzene ring toward electrophilic substitution but activate it toward nucleophilic aromatic substitution. The electron-withdrawing nature of -SO₂C₂H₅ in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ), altering reaction pathways .

Research Findings and Trends

  • Synthetic Routes : Ethylsulfonyl groups are typically introduced via oxidation of thioethers or direct sulfonation. For example, ethyl p-tolyl sulfone () is synthesized by sulfonating toluene derivatives .
  • Polymer Chemistry : Copolymers involving ethenylsulfonylbenzene (e.g., CAS 163894-16-4 in ) exhibit thermal stability, making them suitable for high-performance materials .
  • Biological Activity : Sulfone derivatives like 4-(Ethylsulfonyl)benzeneboronic acid () are explored as protease inhibitors or boron neutron capture therapy (BNCT) agents .

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